N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1031623-55-8
Cat. No.: VC6605139
Molecular Formula: C25H21N5O3
Molecular Weight: 439.475
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031623-55-8 |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.475 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
| SMILES | CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular structure is defined by its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notation:
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InChI:
InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31). -
SMILES:
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC.
These identifiers highlight the compound’s triazoloquinazoline backbone, which is substituted at the 3-position with a p-tolyl group (methyl-substituted phenyl) and at the 8-position with a carboxamide linked to a 4-methoxybenzyl group. The 5-oxo group completes the dihydroquinazoline system, contributing to the molecule’s planar rigidity and potential for hydrogen bonding.
Physicochemical Profile
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.475 g/mol |
| CAS Registry Number | 1031623-55-8 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (carbonyl O, triazole N, methoxy O) |
| Rotatable Bond Count | 5 |
The compound’s moderate rotatable bond count and polar surface area (109 Ų) suggest reasonable membrane permeability, a trait shared with bioactive quinazoline derivatives.
Synthetic Pathways and Analogous Compounds
Structural Analogues and Bioactivity
Compounds bearing the triazoloquinazoline scaffold have demonstrated diverse biological activities:
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Anticancer Potential: PTEN loss, a common alteration in colorectal and lung cancers, has been targeted using everolimus, an mTOR inhibitor . The presence of a carboxamide group in the subject compound may enable similar interactions with PI3K/AKT/mTOR pathway components, though this remains speculative without direct evidence .
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Enzyme Inhibition: Thiazole and 1,3,4-thiadiazole derivatives synthesized from pyrazoline precursors exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) . The triazoloquinazoline core’s resemblance to ATP-binding sites in kinases suggests potential kinase inhibitory properties .
Research Gaps and Future Directions
Despite its intriguing structure, no peer-reviewed studies directly investigating this compound’s synthesis, pharmacology, or toxicology were identified. Priority research areas include:
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Synthetic Optimization: Developing a scalable route with high yield and purity.
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In Vitro Screening: Assessing activity against cancer cell lines (e.g., HCT116 for colorectal cancer) and microbial strains.
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Target Identification: Profiling kinase inhibition using panels such as the KinomeScan.
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